- Cyclohexanedione derivatives as novel herbicides and their preparation, World Intellectual Property Organization, , ,
Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)
2,6-diethyl-4-methylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,6-diethyl-4-methylphenylboronic acid
- 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID
- BS-17961
- (2,6-diethyl-4-methylphenyl)boronicacid
- D80957
- RJIQZLJNCMHCCN-UHFFFAOYSA-N
- 953075-90-6
- MFCD25563305
- (2,6-diethyl-4-methylphenyl)boronic acid
- 2,6-diethyl-4-methylphenyl boronic acid
- AKOS037649303
- CS-0163245
- SCHEMBL450753
- EN300-2773853
- B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)
- DB-313187
-
- MDL: MFCD25563305
- Inchi: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
- InChI Key: RJIQZLJNCMHCCN-UHFFFAOYSA-N
- SMILES: OB(C1C(CC)=CC(C)=CC=1CC)O
Computed Properties
- Exact Mass: 192.1321599g/mol
- Monoisotopic Mass: 192.1321599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
2,6-diethyl-4-methylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-1g |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 1g |
1620.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-100mg |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 100mg |
349CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-250mg |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 250mg |
682CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-5g |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 97% | 5g |
¥4600.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-100mg |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 97% | 100mg |
¥344.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-250mg |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 97% | 250mg |
¥511.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-1g |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 97% | 1g |
¥1533.0 | 2024-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-200mg |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 200mg |
540.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-50mg |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 50mg |
180.0CNY | 2021-07-10 | |
| Key Organics Ltd | BS-17961-0.25g |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | >97% | 0.25g |
£85.00 | 2025-02-08 |
2,6-diethyl-4-methylphenylboronic acid Production Method
Production Method 1
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, Japan, , ,
Production Method 3
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
- Compositions comprising pyridazinone derivative, specific herbicide, and specific safener, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Preparation of 2,6-diethyl-4-methylphenylacetate, China, , ,
Production Method 6
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- 2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
- Use of pyridazinone compound for control of harmful arthropod pests, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
- Herbicidal composition contains the pyridazinone compound, Japan, , ,
Production Method 9
- Pyridazinone compound and use thereof as herbicides, United States, , ,
Production Method 10
- Preparation of pyridazinones as herbicides., World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C
- Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam, Organic Process Research & Development, 2022, 26(8), 2407-2414
2,6-diethyl-4-methylphenylboronic acid Raw materials
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2,6-diethyl-4-methylphenylboronic acid Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,6-diethyl-4-methylphenylboronic acid
2,6-Diethyl-4-Methylphenylboronic Acid: A Comprehensive Overview
2,6-Diethyl-4-methylphenylboronic acid, identified by the CAS number 953075-90-6, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various research domains. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its utilization across different scientific disciplines.
The molecular structure of 2,6-diethyl-4-methylphenylboronic acid consists of a phenyl ring substituted with ethyl groups at the 2 and 6 positions and a methyl group at the 4 position. The boronic acid functional group (-B(OH)₂) attached to the phenyl ring plays a crucial role in its reactivity and versatility. This compound is particularly valued for its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Recent studies have highlighted the importance of 2,6-diethyl-4-methylphenylboronic acid in drug discovery and development. Its unique substitution pattern on the phenyl ring makes it an ideal candidate for generating diverse bioactive molecules. Researchers have employed this compound as an intermediate in the synthesis of complex pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. The substitution pattern also influences the compound's solubility and stability, making it suitable for use in different biological systems.
In addition to its role in medicinal chemistry, 2,6-diethyl-4-methylphenylboronic acid has found applications in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the development of novel polymeric materials with tailored properties. These materials exhibit enhanced mechanical strength and thermal stability, making them potential candidates for advanced technological applications such as electronic devices and biomedical implants.
The synthesis of 2,6-diethyl-4-methylphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts has significantly improved the yield and purity of the product during cross-coupling reactions. These improvements have made it easier for researchers to incorporate this compound into their studies without compromising on quality or quantity.
Another area where 2,6-diethyl-4-methylphenylboronic acid has shown promise is in nanotechnology. Its functional groups allow for easy modification at the nanoscale level, enabling the creation of nanoparticles with specific surface properties. These nanoparticles have potential applications in drug delivery systems, where they can be engineered to target specific tissues or cells within the body. The ability to modify these nanoparticles further enhances their utility in personalized medicine.
The study of CAS No 953075-90-6 has also contributed to our understanding of boron chemistry. Boron-based compounds are increasingly being explored for their unique electronic properties and reactivity patterns. The insights gained from studying this compound have opened new avenues for designing boron-containing materials with unprecedented functionalities.
In conclusion, 2,6-diethyl-4-methylphenylboronic acid, with its distinctive chemical structure and versatile properties, continues to be a focal point in contemporary research across multiple disciplines. From drug discovery to materials science and nanotechnology, this compound offers a wide range of opportunities for innovation and advancement. As researchers continue to explore its potential applications and optimize its synthesis methods, we can expect even more groundbreaking discoveries that will further solidify its importance in the scientific community.
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